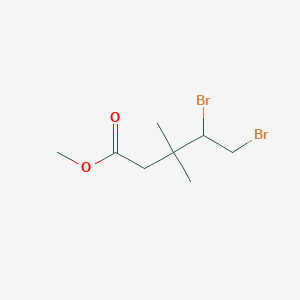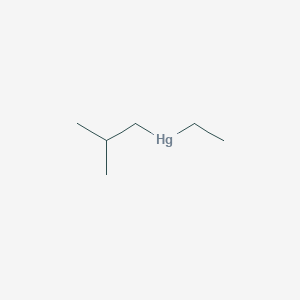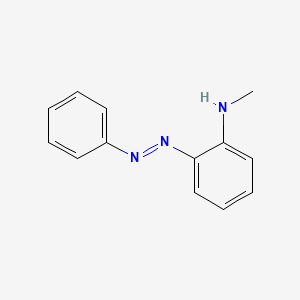
(2,2-Diiodo-1,1-dimethoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H12I2O2. It is characterized by the presence of two iodine atoms and two methoxy groups attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diiodo-1,1-dimethoxyethyl)benzene typically involves the iodination of (1,1-dimethoxyethyl)benzene. One common method is the reaction of (1,1-dimethoxyethyl)benzene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Diiodo-1,1-dimethoxyethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of (1,1-dimethoxyethyl)benzene.
Wissenschaftliche Forschungsanwendungen
(2,2-Diiodo-1,1-dimethoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2-Diiodo-1,1-dimethoxyethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodobenzene: Similar in having two iodine atoms attached to a benzene ring but lacks the methoxy groups and ethyl linkage.
(1,1-Dimethoxyethyl)benzene: Similar in having the methoxy groups and ethyl linkage but lacks the iodine atoms.
Benzene, (2,2-dimethoxyethyl)-: Similar in structure but without the iodine atoms.
Uniqueness
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is unique due to the combination of iodine atoms and methoxy groups on the ethylbenzene backbone.
Eigenschaften
CAS-Nummer |
74966-71-5 |
|---|---|
Molekularformel |
C10H12I2O2 |
Molekulargewicht |
418.01 g/mol |
IUPAC-Name |
(2,2-diiodo-1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H12I2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
LRZOAPVOZRNSRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C(I)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



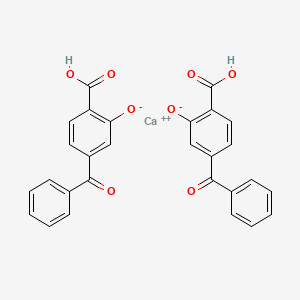

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
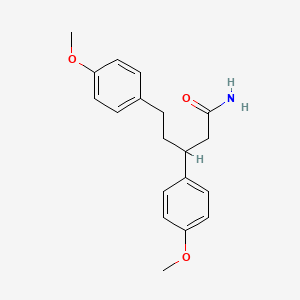
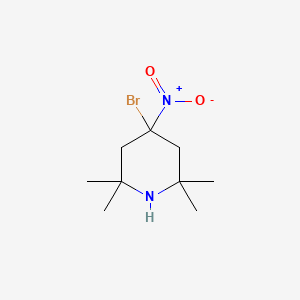


![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
